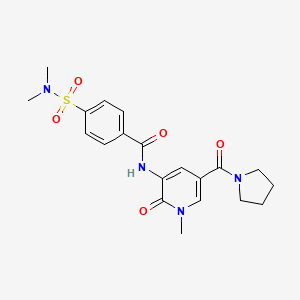

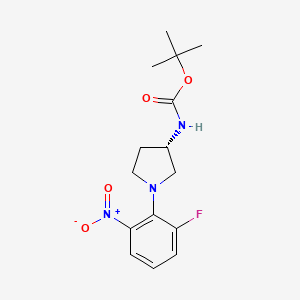

![molecular formula C10H11BrN2O2 B2775574 3-[(2-溴丙酰)氨基]苯甲酰胺 CAS No. 1225806-25-6](/img/structure/B2775574.png)

3-[(2-溴丙酰)氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamides, including 3-[(2-Bromopropanoyl)amino]benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 3-[(2-Bromopropanoyl)amino]benzamide consists of a benzamide core with a bromopropanoyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis

Benzamides, including 3-[(2-Bromopropanoyl)amino]benzamide, can undergo a variety of chemical reactions. For instance, they can be synthesized from benzoic acids and amines . Additionally, some benzamides have shown effective metal chelate activity .Physical And Chemical Properties Analysis

Most amides, including benzamides, are solids at room temperature and have high boiling points due to the polar nature of the amide group and hydrogen bonding . The exact physical and chemical properties of 3-[(2-Bromopropanoyl)amino]benzamide are not specified in the available literature.科学研究应用

Antioxidant Activity

Benzamide compounds, including 3-[(2-Bromopropanoyl)amino]benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . The antibacterial activity of these compounds has been compared with two control drugs .

Anti-inflammatory and Analgesic Properties

Benzamides, including 3-[(2-Bromopropanoyl)amino]benzamide, have been used for their anti-inflammatory and analgesic properties . These compounds can potentially be used in the treatment of conditions characterized by inflammation and pain .

Anticancer Potential

Benzamides have been widely used in the treatment of cancer . For instance, 3-Aminobenzamide, a similar compound, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ . PARP is often a target of cancer therapy and so 3-aminobenzamide could potentially be used as an anticancer drug .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Amide compounds have been used in drug discovery . The diverse range of properties of 3-[(2-Bromopropanoyl)amino]benzamide makes it a valuable tool in various research fields.

安全和危害

作用机制

Target of Action

The primary target of 3-[(2-Bromopropanoyl)amino]benzamide is Poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-[(2-Bromopropanoyl)amino]benzamide acts as a potent inhibitor of PARP. It binds to PARP and prevents it from using up NAD+, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of PARP by 3-[(2-Bromopropanoyl)amino]benzamide affects the DNA repair pathway. When PARP is inhibited, it can no longer use NAD+ to perform DNA repair, leading to a decrease in the amount of ATP in the cell, which can lead to cell death .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The inhibition of PARP by 3-[(2-Bromopropanoyl)amino]benzamide can lead to cell death due to the depletion of ATP. This makes it a potential candidate for use as an anticancer drug .

属性

IUPAC Name |

3-(2-bromopropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-6(11)10(15)13-8-4-2-3-7(5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMBCIRKFIILPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Bromopropanoyl)amino]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

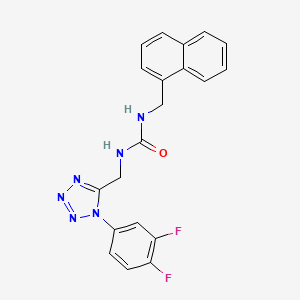

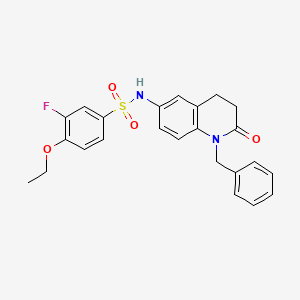

![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)

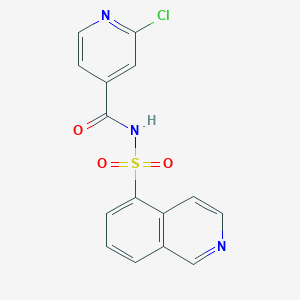

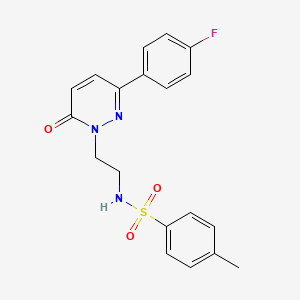

![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)

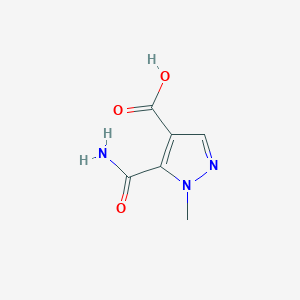

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)

![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)